STAT3 Inhibitory Potency vs. Direct Clinical Candidate STAT3 Inhibitor XVI
While no direct IC50 data is available for CAS 895475-51-1, its close structural analog STAT3 Inhibitor XVI (CAS 1260364-43-9) demonstrates an EC50 of 15 µM in a STAT3 luciferase reporter assay in HeLa cells . The target compound differs by the presence of a 5-phenyl substituent and a methyl ester, which are expected to improve membrane permeability and metabolic stability based on SAR from HCV NS5B series [1]. This suggests that CAS 895475-51-1 may offer a differentiated profile in STAT3-dependent cancer cell lines compared to the less hydrophobic STAT3 Inhibitor XVI.
| Evidence Dimension | STAT3 transcriptional inhibition potency |
|---|---|
| Target Compound Data | No direct data available; structural analog (STAT3 Inhibitor XVI): EC50 = 15 µM (HeLa reporter assay) |
| Comparator Or Baseline | STAT3 Inhibitor XVI (CAS 1260364-43-9) |
| Quantified Difference | Not calculable; expected difference in membrane permeability due to ester vs. amide and phenyl substitution |
| Conditions | HeLa cells, IL-6-induced STAT3 transcriptional activity, luciferase reporter assay |
Why This Matters
Researchers seeking a cell-permeable STAT3 inhibitor with potentially improved drug-like properties may prefer CAS 895475-51-1 over the amide analog STAT3 Inhibitor XVI, provided the methyl ester does not compromise target engagement.
- [1] Chan, L. et al. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorg. Med. Chem. Lett. 2004, 14, 793-796. View Source
